

# Biocompatibility of 1,10-Decanediol Diacrylate for Medical Devices: A Comparative Guide

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## Compound of Interest

Compound Name: 1,10-Decanediol diacrylate

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The selection of appropriate materials is a critical step in the development of safe and effective medical devices. For polymers that come into contact with the body, a thorough evaluation of biocompatibility is paramount. This guide provides a comparative analysis of the biocompatibility of **1,10-Decanediol diacrylate** (DDA), a hydrophobic, long-chain diacrylate monomer, with other commonly used polymers in medical device fabrication: poly(methyl methacrylate) (PMMA), poly(ethylene glycol) diacrylate (PEGDA), and bisphenol A glycerolate dimethacrylate (bis-GMA). This comparison is based on key biocompatibility endpoints as defined by the ISO 10993 standards: cytotoxicity, sensitization, irritation, and genotoxicity.

## Comparative Biocompatibility Overview

The following tables summarize the available data on the biocompatibility of DDA and its alternatives. It is important to note that direct comparisons can be challenging due to variations in specific formulations, testing conditions, and cell types used across different studies.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

Material	Assay Type	Cell Line	Results	Conclusion
1,10-Decanediol diacrylate (DDA)	-	-	Generally considered to have low toxicity. [1] Specific quantitative data from standardized ISO 10993-5 tests is not readily available in the reviewed literature.	Likely non-cytotoxic, but further standardized testing is required.
Poly(methyl methacrylate) (PMMA)	MTT Assay	Human Dental Pulp Cells	Eluent from PMMA resin resulted in a relative cell viability of 7.6% at day 7.[2] Incorporation of 0.9 wt% N-acetyl cysteine (NAC) increased viability to 97.6%.[2]	Can be cytotoxic due to residual monomer, but modifications can significantly improve biocompatibility. [2]
MTT Assay	MG63 human osteoblast-like cells	Undiluted extract of PMMA-co-EHA bone cement induced an approximate 40% reduction in cell viability after 72 hours.[3]	Shows moderate cytotoxic potential in its pure form.[3]	
Poly(ethylene glycol) diacrylate	MTS Assay	MC3T3-E1 osteogenic cells	Eluates from PEGDA-gelatin	Generally considered non-

(PEGDA)			hydrogels showed cell viability $\geq 70\%$ . <a href="#">[4]</a>	cytotoxic, making it suitable for cell encapsulation applications. <a href="#">[4]</a>
MTT Assay	L929 fibroblast cells	Hydrogel coatings containing PEGDA showed cell viability above 70%, though viability decreased with increasing PEGDA content. <a href="#">[5]</a>	Non-cytotoxic at concentrations typically used in hydrogel formulations. <a href="#">[5]</a>	
Bisphenol A glycerolate dimethacrylate (bis-GMA)	MTT Assay	Human Gingival Fibroblasts	A 50% reduction in cell viability was observed at a concentration of 0.087 mmol/L. <a href="#">[6]</a>	Exhibits significant cytotoxic potential. <a href="#">[6]</a>
MTT Assay	Human Peripheral Blood Mononuclear Cells	A 44–95% decrease in mitochondrial activity was observed at concentrations of 0.06–1 mM. <a href="#">[7]</a>	Dose-dependent cytotoxicity has been demonstrated. <a href="#">[7]</a>	

Table 2: Sensitization and Irritation Data (ISO 10993-10)

Material	Test Type	Species	Results	Conclusion
1,10-Decanediol diacrylate (DDA)	General Assessment	-	Acrylates, as a class, are known to have the potential to cause skin irritation and allergic reactions.[8]	Considered a potential sensitizer and irritant; requires specific testing. [8]
Poly(methyl methacrylate) (PMMA)	-	-	Generally considered to be a non-sensitizer and non-irritant when fully polymerized. Residual monomers can be irritants.	Low potential for sensitization and irritation in its final cured form.
Poly(ethylene glycol) diacrylate (PEGDA)	Guinea Pig Maximization Test	Guinea Pig	A hydrogel coating containing PEGDA showed no evidence of causing delayed dermal contact sensitization.[5]	Low sensitization potential.[5]
Bisphenol A glycerolate dimethacrylate (bis-GMA)	General Assessment	Human	Can cause skin and mucosal reactions.[9]	Known to have sensitization potential, particularly in dental applications.[9]

Table 3: Genotoxicity Data (ISO 10993-3)

Material	Assay Type	Results	Conclusion
1,10-Decanediol diacrylate (DDA)	Ames Test	No mutagenic activity was exhibited at concentrations $\leq 120 \mu\text{g/plate}$ in HPRT assays.[10]	Non-mutagenic in the Ames test.[10]
Poly(methyl methacrylate) (PMMA)	-	Generally considered non-genotoxic. The focus of toxicity is typically on the cytotoxic effects of the residual monomer.	Low genotoxic potential.
Poly(ethylene glycol) diacrylate (PEGDA)	-	Generally considered non-genotoxic and is widely used in biomedical applications with direct cell contact.	Low genotoxic potential.
Bisphenol A glycerolate dimethacrylate (bis-GMA)	Comet Assay	Induced DNA damage in human lymphocytes.[9]	Genotoxic potential has been demonstrated.[9]
Micronucleus Test	Slightly elevated the number of micronuclei in mammalian cells in vitro.[11]	Shows potential for inducing chromosomal damage.[11]	

## Experimental Protocols

A brief overview of the standardized experimental protocols for the key biocompatibility tests is provided below.

### ISO 10993-5: In Vitro Cytotoxicity

This test evaluates the potential for a material to cause cell death or inhibit cell growth.

- Principle: Extracts of the test material or the material itself are brought into contact with a monolayer of cultured cells (e.g., L929 mouse fibroblasts).
- Methods:
  - Extract Test: The material is incubated in a cell culture medium for a specified time and temperature. The resulting extract is then added to the cultured cells.
  - Direct Contact Test: The material is placed directly onto the cell layer.
  - Indirect Contact Test (Agar Diffusion): A layer of agar is placed over the cells, and the material is placed on top of the agar.
- Evaluation: Cell viability is assessed quantitatively (e.g., using an MTT assay which measures metabolic activity) or qualitatively (by observing changes in cell morphology). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

## ISO 10993-10: Tests for Irritation and Skin Sensitization

These tests assess the potential of a material to cause a localized inflammatory response (irritation) or an allergic reaction (sensitization) upon contact with the skin.

- Irritation Test:
  - Principle: Extracts of the material or the material itself are applied to the skin of a rabbit.
  - Procedure: The test substance is applied to a small area of shaved skin and observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours).
  - Evaluation: The reactions are scored, and a Primary Irritation Index is calculated to classify the material's irritant potential.
- Skin Sensitization Test (e.g., Guinea Pig Maximization Test - GPMT):

- Principle: This test determines if a material can induce a delayed-type hypersensitivity reaction.
- Procedure: Guinea pigs are initially exposed to the test substance (induction phase) and then, after a rest period, re-exposed (challenge phase).
- Evaluation: The skin reaction at the challenge site is scored and compared to a control group to determine if sensitization has occurred.

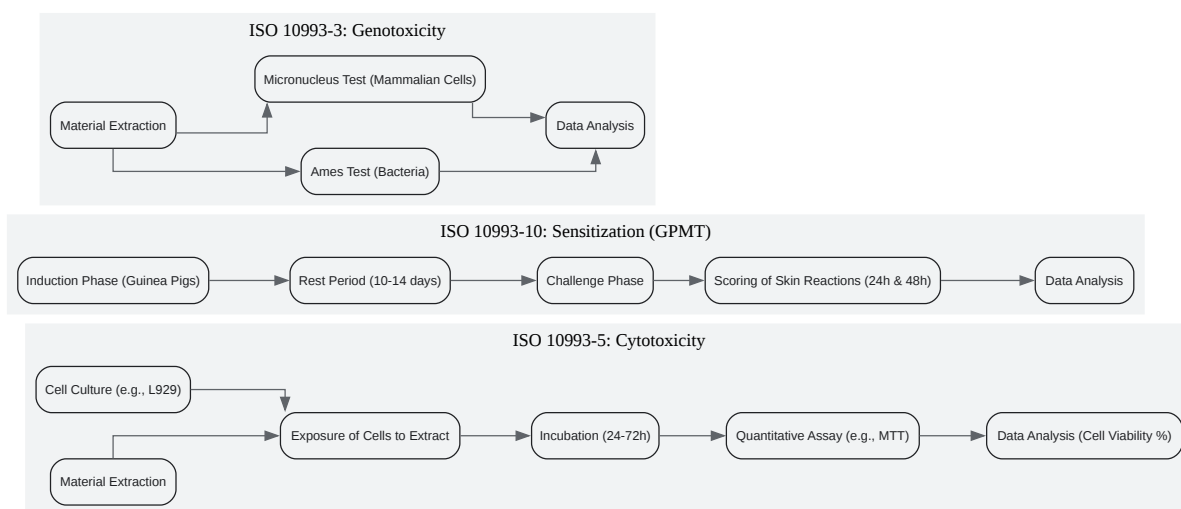
## ISO 10993-3: Tests for Genotoxicity, Carcinogenicity, and Reproductive Toxicity

This standard outlines the evaluation of the potential for a material to cause genetic damage.

- Principle: A battery of tests is typically performed to assess different aspects of genotoxicity.
- Common In Vitro Tests:
  - Ames Test (Bacterial Reverse Mutation Assay): Evaluates the potential of a substance to cause gene mutations in bacteria.
  - Micronucleus Test: Detects chromosomal damage in mammalian cells by looking for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
  - Chromosomal Aberration Test: Examines for structural changes in the chromosomes of cultured mammalian cells.

## Visualizing Experimental Workflows

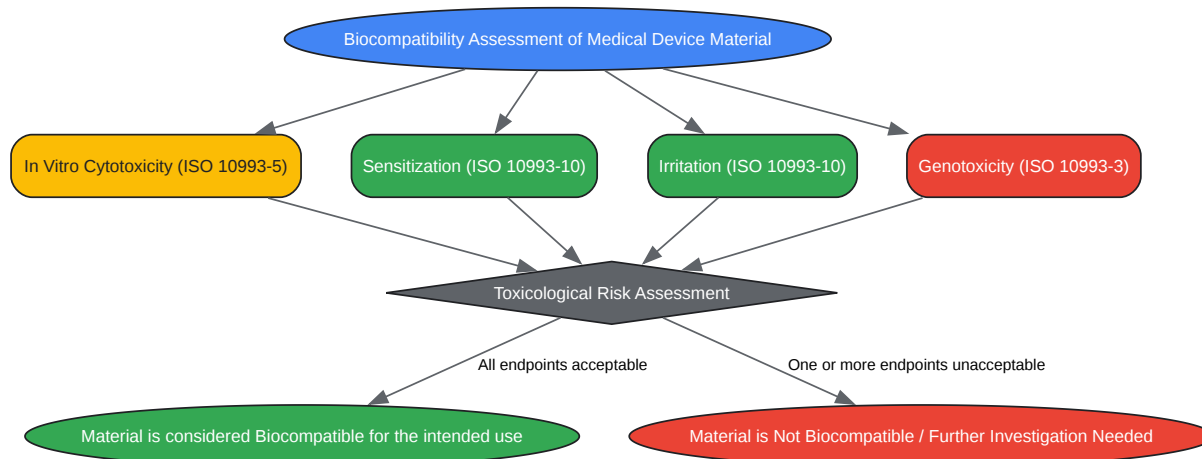
The following diagrams illustrate the typical workflows for the key biocompatibility tests described above.



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## Biocompatibility Testing Workflow Overview





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### Logical Flow of Biocompatibility Evaluation

## Conclusion and Recommendations

Based on the available data, **1,10-Decanediol diacrylate (DDA)** presents as a potentially biocompatible material for medical device applications, particularly due to its hydrophobic nature which can be advantageous in certain contexts. However, the lack of specific, quantitative data from standardized biocompatibility tests is a significant gap. While general assessments suggest low toxicity, the known potential for acrylates to cause skin irritation and sensitization necessitates thorough evaluation.

In comparison:

- PMMA has a long history of use and is generally considered biocompatible, with the primary concern being the leaching of residual monomer.
- PEGDA demonstrates excellent biocompatibility, especially in hydrogel formulations, with low cytotoxicity and sensitization potential.

- Bis-GMA raises more significant biocompatibility concerns due to its demonstrated cytotoxicity and genotoxicity, as well as the potential for leaching of BPA.

For researchers and developers considering DDA for a medical device, it is strongly recommended to conduct a comprehensive suite of biocompatibility tests according to the ISO 10993 standards. This will be crucial to definitively establish its safety profile and to ensure regulatory compliance. The selection of the most appropriate material will ultimately depend on the specific application, the nature and duration of tissue contact, and a thorough risk assessment of the final, sterilized medical device.

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- To cite this document: BenchChem. [Biocompatibility of 1,10-Decanediol Diacrylate for Medical Devices: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083208#biocompatibility-testing-of-1-10-decanediol-diacrylate-for-medical-devices>]

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